molecular formula C13H15NO3 B2879888 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 951976-64-0

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No.: B2879888
CAS No.: 951976-64-0
M. Wt: 233.267
InChI Key: AHVBATBBFVYBGJ-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 951976-64-0) is a piperidine derivative organic compound with the molecular formula C13H15NO3 . This compound features a carboxylic acid functional group, a key moiety in organic synthesis that can undergo various reactions to form esters, amides, and other important derivatives . As a functionalized piperidine, it serves as a versatile synthetic intermediate. Related structural analogs, such as ethyl 5-cyano-2-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate, are utilized in the synthesis of functionalized pyridone derivatives via reactions like Michael addition, highlighting the value of this chemical scaffold in constructing nitrogen-containing heterocycles for medicinal chemistry and materials science research . Researchers can employ this compound as a key building block in developing novel pharmaceutical candidates and biochemical probes. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVBATBBFVYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with N-Methyl Imines

The Maitland-Japp reaction, a classical method for synthesizing piperidines, has been adapted for this compound. β-Ketoesters react with N-methyl imines under Lewis acid catalysis to form δ-amino-β-ketoester intermediates, which cyclize into the target piperidine scaffold.

Reaction Protocol

A representative procedure involves:

  • Imine Formation : Benzaldehyde reacts with methylamine in toluene at 60°C for 4 hours to generate N-methyl benzaldimine.
  • Nucleophilic Addition : Methyl acetoacetate (β-ketoester) is added to the imine in the presence of titanium(IV) chloride (TiCl₄) at −20°C, yielding a δ-amino-β-ketoester intermediate.
  • Cyclization : The intermediate undergoes intramolecular cyclization in tetrahydrofuran (THF) with pyridine, followed by acidic workup to afford 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

Key Parameters :

  • Catalyst : TiCl₄ (10 mol%) enhances electrophilicity of the imine.
  • Temperature : Cyclization proceeds optimally at 25°C.
  • Yield : 44–61% after column chromatography.

Two-Step Synthesis via N-Boc-Protected Intermediates

To improve regioselectivity, a protective group strategy using tert-butoxycarbonyl (Boc) has been employed.

Step 1: Formation of δ-N-Boc-Amino-β-Ketoester

N-Boc imines (e.g., N-Boc-benzaldimine) react with the Weiler dianion of methyl acetoacetate in THF at −78°C. The dianion attacks the imine, forming a δ-N-Boc-amino-β-ketoester (Table 1).

Table 1: Synthesis of δ-N-Boc-Amino-β-Ketoesters
Imine Substituent (R) Yield (%) Reference
Phenyl 72
4-Methoxyphenyl 68
Cyclohexyl 65

Step 2: Deprotection and Cyclization

The Boc group is removed using hydrochloric acid (HCl) in dioxane, and the resulting amine is cyclized with acetone under basic conditions (NaHCO₃). This method achieves diastereomeric ratios of 1.5:1 to 4:1, favoring the β-carbomethoxy isomer.

One-Pot Maitland-Japp Reaction

To streamline synthesis, a one-pot procedure eliminates intermediate isolation:

  • Chan’s Diene Addition : The bis-silyl enol ether of methyl acetoacetate (Chan’s diene) reacts with N-Boc imines in dichloromethane (DCM) at −78°C.
  • Cyclization : After quenching with methanol, cyclohexanone and sodium bicarbonate are added, inducing cyclization at 25°C.

Advantages :

  • Yield : 57–61% (comparable to two-step methods).
  • Diastereoselectivity : 1:1 to 2.5:1, dependent on ketone electrophilicity.

Esterification-Hydrolysis Approach

A modular route involves esterifying 6-oxo-piperidine-3-carboxylic acid derivatives, followed by hydrolysis:

Methyl Ester Synthesis

6-Oxo-piperidine-3-carboxylic acid is refluxed with methanol and sulfuric acid (H₂SO₄) for 10 hours, yielding the methyl ester (98% purity).

Alkylation and Hydrolysis

  • N-Methylation : The ester undergoes N-methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
  • Hydrolysis : The methyl ester is saponified with aqueous sodium hydroxide (NaOH) to regenerate the carboxylic acid.

Purity : >98% (confirmed by HPLC).

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Purity (%) Diastereomeric Ratio Scalability
Cyclocondensation 44–61 95 1.5:1–4:1 Moderate
Two-Step Boc Protection 65–72 97 2:1–4:1 High
One-Pot Reaction 57–61 96 1:1–2.5:1 High
Esterification-Hydrolysis 85 98 N/A Excellent

Key Findings :

  • The esterification-hydrolysis route offers superior yield and purity but requires additional steps.
  • Diastereoselectivity remains a challenge in cyclization methods, necessitating chiral resolution for enantiopure products.

Chemical Reactions Analysis

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine backbone : Provides rigidity and hydrogen-bonding capabilities.
  • Electron-withdrawing groups : The ketone (6-oxo) and carboxylic acid (3-position) enhance polarity and influence reactivity.
  • Hydrophobic substituents : The phenyl and methyl groups may improve lipid solubility.

Synthetic routes for analogous compounds (e.g., 1-isobutyl derivatives) involve cyclization reactions with succinic anhydride or reflux conditions in solvents like p-xylene . Direct data on the target compound’s synthesis, however, remains scarce.

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) pKa (Predicted/Reported) Solubility Key Structural Variations
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid C₁₃H₁₅NO₃ 233.26 Not reported ~4.0* Discontinued Reference compound
1-Isobutyl-6-oxo-2-phenylpiperidine-3-carboxylic acid C₁₆H₂₁NO₃ 275.34 133.3–134.6 N/A N/A Isobutyl substituent at position 1
1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid C₁₆H₂₁NO₅ 307.34 N/A 4.08 Slight in DMSO Methoxyethyl and methoxyphenyl groups
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 N/A N/A N/A 5-membered pyrrolidine ring
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid C₇H₇NO₃ 153.14 N/A N/A N/A Partially unsaturated pyridine ring

Notes:

  • The dihydropyridine analog () contains a conjugated double bond, enhancing reactivity but reducing saturation .
  • Substituent effects : Bulky groups like isobutyl () increase molecular weight and may reduce aqueous solubility. Methoxy groups () introduce hydrogen-bonding sites, lowering pKa (~4.08) and improving solubility in polar aprotic solvents like DMSO .

Commercial and Research Status

  • The target compound is discontinued commercially, limiting accessibility .
  • Analogs like the isobutyl and methoxyethyl derivatives are more readily available, suggesting their preferential use in research .

Biological Activity

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a bicyclic compound featuring a piperidine ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • A piperidine ring with a phenyl substituent.
  • A carboxylic acid group that enhances its reactivity.
  • Chirality at the 2 and 3 positions, which contributes to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as a protease inhibitor . Notably, it has been studied for its potential role in inhibiting ubiquitin-specific protease 7 (USP7) , an enzyme implicated in cellular regulation and cancer progression. The inhibition of USP7 suggests possible therapeutic applications in oncology and other diseases associated with protease dysregulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protease InhibitionInhibits USP7, affecting cellular regulation and cancer progression.
Antiproliferative EffectsExhibits cytotoxicity against various cancer cell lines, including HCT-116 cells.
Interaction with Biological MacromoleculesEngages with proteins involved in key signaling pathways.

The mechanism of action for this compound primarily involves its interaction with specific proteases. By inhibiting USP7, the compound disrupts the normal function of this protease, leading to altered protein degradation pathways that can result in reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: Antiproliferative Activity

A study investigating the antiproliferative effects of various derivatives of piperidine compounds found that this compound exhibited significant cytotoxic effects on HCT-116 colorectal cancer cells. The IC50 value was determined to be approximately 0.81 mg/mL , indicating a potent inhibitory action specifically against cancerous cells while sparing normal cells .

Structural Similarities and Comparisons

The compound shares structural similarities with other piperidine derivatives, which may influence its biological activity. Below is a comparison table highlighting notable analogs:

Table 2: Comparison of Piperidine Derivatives

Compound NameStructure FeaturesUnique Characteristics
(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acidEnantiomer with different stereochemistryMay exhibit altered biological activity
1-Methylpiperidin-4-oneLacks carboxylic acid groupDifferent reactivity profile
N-BenzylpiperidinoneBenzyl substitution on piperidinonePotentially different biological activities

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